molecular formula C18H19N3O3 B11124447 N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11124447
M. Wt: 325.4 g/mol
InChI Key: FGYCFMSNTHYWPV-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the furylmethyl group: This step involves the alkylation of the pyrazole ring with a furylmethyl halide in the presence of a base such as potassium carbonate.

    Acetylation: The final step is the acetylation of the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate for the treatment of various diseases due to its biological activity.

    Agriculture: As a pesticide or herbicide due to its potential to inhibit the growth of certain pests or weeds.

    Materials Science: As a building block for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
  • N-(2-furylmethyl)-2-[5-(4-nitrophenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
  • N-(2-furylmethyl)-2-[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Uniqueness

N-(2-furylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The furylmethyl group also adds to its uniqueness by providing additional sites for chemical modification and potential interactions with biological targets.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C18H19N3O3/c1-12-16(10-17(22)19-11-15-4-3-9-24-15)18(21-20-12)13-5-7-14(23-2)8-6-13/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

FGYCFMSNTHYWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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